2-(2,4-Difluorophenyl)acetohydrazide
Overview
Description
2-(2,4-Difluorophenyl)acetohydrazide is a useful research compound. Its molecular formula is C8H8F2N2O and its molecular weight is 186.16 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2-(2,4-Difluorophenyl)acetohydrazide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including hydrolases and oxidoreductases . The nature of these interactions often involves the formation of enzyme-substrate complexes, where this compound acts as a substrate. This interaction can lead to the inhibition or activation of the enzyme’s catalytic activity, depending on the specific enzyme and reaction conditions .
Cellular Effects
The effects of this compound on cellular processes are diverse and can vary depending on the cell type. For instance, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Additionally, this compound can affect the expression of specific genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids . These binding interactions can lead to changes in the conformation and activity of the target biomolecules. For example, this compound can bind to the active site of enzymes, thereby inhibiting or activating their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound is generally stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s effects become more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can lead to the formation of metabolites that may have distinct biochemical properties and effects . Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes through specific transporters, such as solute carrier proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these organelles can influence its interactions with other biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c9-6-2-1-5(7(10)4-6)3-8(13)12-11/h1-2,4H,3,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWLEGFCVKEEHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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